Technical Guide: 3-Methylbicyclo[1.1.1]pentane-1-carbonitrile
Technical Guide: 3-Methylbicyclo[1.1.1]pentane-1-carbonitrile
This guide provides an in-depth technical analysis of 3-Methylbicyclo[1.1.1]pentane-1-carbonitrile (CAS 796963-32-1), a high-value saturated bioisostere used in modern drug discovery to modulate physicochemical properties while maintaining structural vectors.
CAS: 796963-32-1 | Formula: C7H9N | MW: 107.15 g/mol
Executive Summary
In the pursuit of "escape from flatland," medicinal chemists increasingly rely on Bicyclo[1.1.1]pentanes (BCPs) as saturated bioisosteres for phenyl rings, tert-butyl groups, and internal alkynes. 3-Methylbicyclo[1.1.1]pentane-1-carbonitrile represents a privileged scaffold in this class. It offers a rigid, linear geometry (180° vector) connecting a lipophilic methyl terminus with a polar, modifiable nitrile handle.
This guide details the synthesis, handling, and application of this core, emphasizing its utility in enhancing metabolic stability and solubility in lead optimization.
Chemical Profile & Structural Logic
Geometric & Electronic Properties
The BCP core is unique due to its high strain energy (~65 kcal/mol) and short non-bonded bridgehead distance (~1.85 Å). This creates a "molecular rod" effect.
| Property | Value / Description | Impact on Drug Design |
| Geometry | Linear (180° angle between C1 and C3 substituents) | Perfect mimic for para-substituted benzenes or internal alkynes. |
| Hybridization | High s-character at bridgehead carbons | Increases acidity of protons (if present) and stability of anions; C-H bonds are stronger, resisting metabolism. |
| Lipophilicity | Moderate (Methyl group adds lipophilicity) | The nitrile offsets the hydrocarbon core, providing a balanced LogP. |
| Fsp3 | 1.0 (Fully saturated) | Improves solubility compared to aromatic analogs (e.g., p-toluonitrile). |
Bioisosteric Mapping
The compound serves as a direct replacement for 4-methylbenzonitrile . Unlike the phenyl ring, the BCP core lacks
Synthesis & Manufacturing Protocols
The synthesis of 3-methylbicyclo[1.1.1]pentane-1-carbonitrile relies on the "strain-release" chemistry of [1.1.1]propellane. The most robust route involves Atom Transfer Radical Addition (ATRA) followed by functional group interconversion.
Core Synthesis Workflow
The synthesis is generally achieved in two distinct phases:
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Radical Insertion: Addition of a methyl radical source across the central bond of [1.1.1]propellane.
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Nucleophilic Substitution/Cyanation: Conversion of the resulting halide to a nitrile.
Diagram: Synthesis Pathway
Caption: Synthesis via Atom Transfer Radical Addition (ATRA) to [1.1.1]propellane followed by cyanation.
Detailed Experimental Protocol
Note: This protocol synthesizes the key intermediate 1-iodo-3-methylbicyclo[1.1.1]pentane and converts it to the nitrile. All steps involve volatile compounds and strained rings; use appropriate safety shields.
Step 1: Synthesis of 1-Iodo-3-methylbicyclo[1.1.1]pentane
Mechanism: Radical chain reaction (ATRA).
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Reagents: [1.1.1]Propellane (0.5 M in Et2O), Methyl Iodide (MeI, 5.0 equiv).
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Initiation: Add a catalytic amount of Azobisisobutyronitrile (AIBN) or use a UV lamp (Hg vapor).
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Procedure:
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Cool the propellane solution to 0°C.
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Add MeI and initiator.
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Irradiate or warm to reflux (depending on initiator) for 4–6 hours.
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Monitoring: Monitor consumption of propellane by GC-MS.
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Workup: Carefully concentrate the solution. Warning: The product is volatile. Distillation under reduced pressure yields the iodide.
Step 2: Cyanation to 3-Methylbicyclo[1.1.1]pentane-1-carbonitrile
Mechanism: Radical Cyanation (Metal-catalyzed nucleophilic substitution is difficult at bridgeheads due to back-side attack inhibition).
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Reagents: 1-Iodo-3-methyl-BCP (1.0 equiv), p-Toluenesulfonyl cyanide (TosCN, 1.5 equiv), AIBN (0.2 equiv).
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Solvent: Benzene or dry t-BuOH.
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Procedure:
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Dissolve the iodide and TosCN in the solvent.
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Degas the solution (freeze-pump-thaw x3) to remove oxygen (radical quencher).
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Heat to 80°C for 12 hours.
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The radical exchange replaces the weak C-I bond with a C-CN bond.
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Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is a low-melting solid or oil.
Medicinal Chemistry Applications
Metabolic Stability
The bridgehead carbons in the BCP system are quaternary, lacking attached protons. This blocks Cytochrome P450-mediated oxidation at these positions.
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Comparison: In p-toluonitrile, the benzylic methyl group is a metabolic "soft spot" (oxidation to benzoic acid). In the BCP analog, the methyl group is attached to a quaternary carbon, significantly slowing metabolic clearance.
Solubility & Permeability
Replacing a phenyl ring with a BCP core typically increases aqueous solubility by 10-fold to 50-fold due to the disruption of planar packing (crystal lattice energy reduction) and increased Fsp3 character.
Diagram: Bioisosteric Logic
Caption: Comparison of physicochemical properties between the aromatic parent and the BCP bioisostere.
Handling & Safety Data
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Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation - assumed based on nitrile content).
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Storage: 2–8°C, under inert atmosphere (Argon/Nitrogen).
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Volatility: Moderate. Avoid prolonged exposure to high vacuum.
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Reactivity: The BCP core is kinetically stable but thermodynamically strained. Avoid strong Lewis acids which may trigger rearrangement to methylenecyclobutane derivatives.
References
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Bunker, K. D., et al. (2011). "Scalable Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentanes." Organic Letters. Link
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Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal. Link
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Wiberg, K. B., & Williams, V. Z. (1967). "Bicyclo[1.1.1]pentane." Journal of the American Chemical Society. Link
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Levterov, V. V., et al. (2018). "Practical Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentanes." Journal of Organic Chemistry. Link
